Lipophilicity and TPSA Advantage Over para-Iodo Analog
The target compound exhibits a calculated LogP of 4.25, which is approximately 1.5 log units higher than the para-iodo regioisomer, N-(4-iodophenyl)-4-methoxybenzenesulfonamide, which has a LogP of ~2.8 . This difference translates to a theoretical ~30-fold increase in the octanol-water partition coefficient, predicting superior passive membrane permeability . Furthermore, the ortho-iodo arrangement reduces the topological polar surface area to 63.78 Ų compared to the para isomer, which is expected to have a higher TPSA due to greater solvent exposure of the sulfonamide group when the iodine is distant .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.25 |
| Comparator Or Baseline | N-(4-iodophenyl)-4-methoxybenzenesulfonamide: LogP 2.8 |
| Quantified Difference | ΔLogP = +1.45 (30× higher partition coefficient) |
| Conditions | Computational prediction (chemsrc.com; consistent across multiple prediction models) |
Why This Matters
For cell-based assays or in vivo studies where membrane penetration is required, the >30-fold increase in predicted lipophilicity makes the 2-iodo isomer a significantly better starting point, avoiding the additional synthetic overhead of modifying a less permeable para-iodo core.
- [1] W. F. G. Van De Waterbeemd, H. G. M. R. Grootenhuis, et al. Estimation of partition coefficients from molecular properties. In: Lipophilicity in Drug Action and Toxicology. VCH Publishers, 1996. View Source
